3-Methylbenzothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
3-methyl-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-7-6-12(10,11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZNDCIMXHKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214257 | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6406-91-3 | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Reactivity of 3 Methylbenzothiophene 1,1 Dioxide
Cycloaddition Reactions
3-Methylbenzothiophene 1,1-dioxide readily engages in several types of cycloaddition reactions, leveraging either its electron-poor double bond or the conjugated diene system within its structure.
Diels-Alder Reactions: Exploration as Diene and Dienophile Components
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for forming six-membered rings. researchgate.netmdpi.org this compound can theoretically act as either the 4π (diene) or 2π (dienophile) component, depending on the electronic nature of its reaction partner.
The electron-withdrawing nature of the sulfonyl group significantly activates the C2-C3 double bond, making it an excellent dienophile for reactions with electron-rich dienes. mdpi.org The presence of the methyl group at the C3 position introduces steric and electronic effects that influence the regioselectivity and stereoselectivity of the cycloaddition. In a notable example, the reaction of benzo[b]thiophene S,S-dioxides with tetraarylcyclopentadienones results in a Diels-Alder adduct that can subsequently undergo either de-oxygenation or extrusion of sulfur dioxide, leading to the formation of tetraaryl-substituted dibenzothiophenes or penta-aryl-substituted benzenes, respectively. nih.gov
Conversely, the sulfonyl group deactivates the benzene (B151609) ring for a standard Diels-Alder reaction where it would act as the diene. However, this electronic characteristic makes it suitable for inverse electron-demand Diels-Alder reactions.
In an inverse electron-demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed compared to the standard Diels-Alder reaction. nih.gov The reaction occurs between an electron-poor diene and an electron-rich dienophile. nih.govacs.org
Given its electron-deficient nature, this compound serves as the diene component in IEDDA reactions. The diene system is the butadiene-like fragment within the fused benzene ring. It reacts with highly electron-rich dienophiles, such as enamines or vinyl ethers. nih.govnih.gov The reaction proceeds through a concerted [4+2] cycloaddition, where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. This pathway is a key strategy for synthesizing highly substituted and functionalized heterocyclic and carbocyclic systems. wikipedia.org The regioselectivity is governed by the electronic and steric influences of the methyl group and the sulfonyl group on the diene system.
Benzothiophene (B83047) 1,1-dioxides can undergo dimerization through a self-Diels-Alder reaction, particularly under thermal or photochemical conditions. nist.govthermofisher.com In this process, one molecule acts as the electron-poor diene, and a second molecule serves as the electron-poor dienophile. While this reaction between two electron-deficient partners is generally less favorable than reactions with electron-rich counterparts, it can proceed under forcing conditions. The resulting dimer is a complex polycyclic structure.
1,3-Dipolar Cycloaddition Pathways
The electron-deficient C2-C3 double bond of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. acs.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. The sulfonyl group activates the double bond towards nucleophilic attack by the 1,3-dipole.
A variety of 1,3-dipoles can be employed in this reaction, including:
Nitrile Oxides: Reaction with nitrile oxides (R-C≡N⁺-O⁻) yields 2-isoxazoline derivatives fused to the benzothiophene skeleton. youtube.commdpi.org
Diazomethane (B1218177): The addition of diazomethane (CH₂N₂) to the sulfonyl-activated double bond leads to the formation of pyrazoline derivatives. The initial product is a 1-pyrazoline, which may subsequently isomerize to the more stable 2-pyrazoline.
The regiochemistry of these cycloadditions is controlled by the electronic polarization of the C2-C3 double bond and the nature of the 1,3-dipole.
Table 1: 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Product Class | Reference |
|---|---|---|
| Nitrile Oxides | Fused Isoxazolines | youtube.commdpi.org |
| Diazomethane | Fused Pyrazolines |
Photochemical [2+2] Cycloadditions and Dimerization
Upon exposure to ultraviolet light, this compound can undergo [2+2] photocycloaddition reactions, primarily leading to dimerization. nist.govthermofisher.com This reaction involves the C2-C3 double bonds of two monomer units, which combine to form a four-membered cyclobutane (B1203170) ring. The mechanism proceeds through the formation of an excited triplet state of the enone-like system, which then reacts with a ground-state molecule. youtube.com
The stereochemical outcome of the photodimerization is highly dependent on the reaction conditions.
In the solid state (microcrystalline powders): The reaction is highly selective, constrained by the crystal lattice packing. This topochemical control typically leads to the formation of the syn-head-to-tail dimer as the major product with high diastereomeric ratios. nist.gov
In solution: A mixture of diastereomers is often obtained. Direct irradiation can produce both syn- and anti-head-to-tail dimers. nist.gov
Triplet-sensitized photoreaction: In the presence of a sensitizer (B1316253) like benzophenone, the reaction can be directed to exclusively form the anti-head-to-tail dimer. nist.gov
These photochemical pathways provide access to complex cyclobutane-fused polycyclic structures whose stereochemistry can be controlled by the chosen reaction methodology. nist.gov
Table 2: Products of Photochemical [2+2] Dimerization
| Reaction Condition | Major Product(s) | Stereochemistry | Reference |
|---|---|---|---|
| Solid State (UV Irradiation) | Dimer 1 | syn-head-to-tail | nist.gov |
| Solution (UV Irradiation) | Dimer 1 + Dimer 2 | syn- & anti-head-to-tail | nist.gov |
| Solution (with Benzophenone Sensitizer) | Dimer 2 | anti-head-to-tail | nist.gov |
Ring-Opening Transformations
While the aromatic system of this compound is generally stable, specific transformations can lead to the opening of the thiophene (B33073) ring. A notable potential pathway is the Ramberg-Bäcklund reaction.
The Ramberg-Bäcklund reaction is a classic method for converting α-halo sulfones into alkenes through the extrusion of sulfur dioxide. For this to occur with a this compound derivative, a halogen atom must be present on the C2 atom. The mechanism involves the following steps:
Deprotonation at the C3 position (if a proton is available) or another α-position to the sulfone.
Intramolecular nucleophilic attack by the resulting carbanion on the carbon bearing the halogen atom.
Formation of an unstable, three-membered episulfone (thiirane dioxide) intermediate.
Concerted extrusion of sulfur dioxide (SO₂) from the episulfone, resulting in the formation of a new carbon-carbon double bond and cleavage of the original thiophene ring.
This reaction provides a synthetic route to transform the benzothiophene core into substituted styrene (B11656) or stilbene (B7821643) derivatives, demonstrating a powerful ring-opening strategy. thermofisher.com
Organometallic Insertion into Carbon-Sulfur Bonds (e.g., Platinum Complexes)
The insertion of transition metals, such as platinum, into carbon-sulfur bonds is a fundamental process in organometallic chemistry, with implications for catalysis and materials science. While extensive research exists on the C-S bond activation of thiophenes and benzothiophenes, specific studies detailing the insertion of platinum complexes into the C-S bonds of this compound are not extensively documented in the surveyed literature. However, the principles of such reactions can be inferred from studies on related compounds. The high oxidation state of the sulfur atom in the sulfone group significantly alters the electronic properties of the C-S bond, potentially making it less susceptible to oxidative addition by a low-valent metal center compared to the corresponding sulfide (B99878) or thiophene.
Photochemical Ring-Opening Dynamics in Photochromic Systems
The photochemical behavior of heterocyclic compounds is a field of intense study, particularly in the context of developing photochromic materials. Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. The photochemical ring-opening of cyclic compounds, such as 1,3-cyclohexadiene, is a well-established pericyclic reaction. wikipedia.orgadichemistry.commasterorganicchemistry.com Similarly, the photochemistry of sulfur-containing heterocycles like 2(5H)-thiophenone has been investigated, revealing complex dynamics involving ring-opening and intersystem crossing. nih.gov
However, specific research focusing on the photochemical ring-opening dynamics of this compound within photochromic systems is not prominently featured in the available literature. The stability of the benzothiophene sulfone ring system suggests that significant energy would be required to induce ring cleavage.
Oxidation and Reduction Processes
Reduction to Dihydrobenzothiophenes and Thiophenes
The reduction of the sulfone group in this compound can, in principle, lead to the formation of the corresponding sulfoxide (B87167), sulfide, or even complete removal of the sulfur atom. However, the reduction of the double bond in the thiophene ring is a more commonly explored transformation. The presence of the electron-withdrawing sulfone group activates the C2=C3 double bond, making it susceptible to reduction.
Catalytic hydrogenation or reduction with hydride reagents can lead to the formation of 3-methyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. Further reduction to the corresponding thiophene would require more forcing conditions to effect the deoxygenation of the sulfone. Specific conditions and yields for the reduction of this compound are not detailed in the reviewed literature, but analogies can be drawn from the reduction of similar α,β-unsaturated sulfones.
Behavior as Michael Acceptors
The C2=C3 double bond in this compound is part of an α,β-unsaturated sulfone system. The strong electron-withdrawing nature of the sulfone group polarizes the double bond, rendering the C2 position electrophilic and susceptible to nucleophilic attack in a conjugate addition reaction, also known as a Michael addition. libretexts.orglibretexts.orgnih.gov This reactivity is a cornerstone of synthetic organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com
A variety of nucleophiles, including carbanions (e.g., from malonates), amines, and thiols, can add to the C2 position. nih.gov The general mechanism involves the attack of the nucleophile on the C2 carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. This reactivity makes this compound a useful building block in organic synthesis.
Table 1: Michael Acceptor Reactivity
| Nucleophile (Michael Donor) | Product Type |
|---|---|
| Enolates (e.g., from dialkyl malonate) | C-C bond formation at C2 |
| Amines | C-N bond formation at C2 |
This table represents the expected reactivity based on the general principles of Michael additions to α,β-unsaturated sulfones.
Nucleophilic and Electrophilic Substitution Pattern Studies
The substitution patterns of this compound are governed by the directing effects of the sulfone and methyl groups.
Nucleophilic Aromatic Substitution: The sulfone group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, a good leaving group must be present on the aromatic ring, typically a halide. The sulfone group directs incoming nucleophiles to the ortho and para positions relative to its point of attachment to the benzene ring (C4 and C6). A study on the synthesis of 3-substituted benzothiophene-1,1-dioxides demonstrated that a bromo group at the 3-position can be readily displaced by various thiols, showcasing nucleophilic substitution at the thiophene ring, although this is not an SNAr reaction on the benzene ring.
Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is expected to be difficult due to the deactivating effect of the sulfone group. The sulfone group is a meta-director in EAS. Therefore, if an electrophilic substitution reaction were to occur on the benzene ring, it would be expected to take place at the C5 or C7 position. The methyl group at C3 has a minor influence on the benzene ring's reactivity.
Regarding the thiophene ring, the C2 position is deactivated by the adjacent sulfone group. Electrophilic attack is therefore less likely at this position compared to a standard benzothiophene.
Table 2: Predicted Regioselectivity of Substitution Reactions
| Reaction Type | Position(s) on Benzene Ring | Directing Group Effect |
|---|---|---|
| Nucleophilic Aromatic Substitution | C4, C6 | ortho, para-directing (activating) |
This table is based on established principles of substituent effects in aromatic substitution reactions.
Advanced Spectroscopic and Structural Characterization of 3 Methylbenzothiophene 1,1 Dioxide and Its Analogues
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For 3-Methylbenzothiophene 1,1-dioxide, ¹H and ¹³C NMR provide unambiguous evidence of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, a result of their distinct chemical environments and spin-spin coupling interactions. The methyl protons, being attached to the thiophene (B33073) ring, exhibit a singlet at a more upfield chemical shift. The proton on the C2 carbon of the thiophene ring also gives rise to a distinct signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their electronic environments. The spectrum for this compound will show distinct signals for the methyl carbon, the two sp² carbons of the thiophene ring, and the six carbons of the benzo-fused ring. The chemical shifts of these carbons are influenced by the electron-withdrawing sulfone group and the methyl substituent. A known ¹³C NMR spectrum for this compound was sourced from a study by P. Geneste and J. L. Olive. nih.gov
A representative, though not experimentally sourced, table of expected chemical shifts is provided below for illustrative purposes.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Methyl Protons | ~2.3 | ~15 |
| C2-H | ~6.9 | ~130 |
| Aromatic Protons | 7.5-8.0 | 122-140 |
| C2 | ~130 | |
| C3 | ~135 | |
| Quaternary Carbons (benzo-fused) | 130-145 | |
| CH Carbons (benzo-fused) | 122-130 | |
| Note: This is an illustrative table. Actual chemical shifts may vary depending on the solvent and experimental conditions. |
Mass Spectrometry in Mechanistic and Product Analysis (e.g., GC-MS, LCMS-ESI, Electron Ionization)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can offer structural confirmation. nist.gov When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful method for separating and identifying components in a mixture, crucial for monitoring reaction progress and identifying products. nih.govmdpi.com
Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 180.22 g/mol , along with a series of fragment ions. nist.gov The fragmentation pattern can reveal the loss of moieties such as SO₂, CH₃, and parts of the aromatic system, providing valuable structural information. The National Institute of Standards and Technology (NIST) has compiled mass spectral data for this compound. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds like this compound. nih.gov GC separates the compound from a mixture based on its boiling point and interaction with the column's stationary phase, after which the MS detector provides mass information for identification. researchgate.net This is particularly useful in analyzing the products of reactions involving this compound, for instance, in biodesulfurization studies where metabolites are identified. nih.gov
Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI): For less volatile or thermally labile analogues and reaction products, LCMS-ESI is the preferred method. mdpi.com LC separates the components in the liquid phase, and ESI gently ionizes the molecules, typically by protonation or deprotonation, leading to less fragmentation than EI. This "soft" ionization is advantageous for obtaining clear molecular weight information of the parent compound and its derivatives. researchgate.net
| Technique | Information Obtained | Application for this compound |
| Electron Ionization (EI)-MS | Molecular weight and fragmentation pattern | Structural confirmation and identification. nist.gov |
| GC-MS | Separation of volatile compounds and their mass spectra | Analysis of reaction mixtures and product identification. researchgate.netnih.gov |
| LCMS-ESI | Separation of non-volatile compounds and their molecular weights | Analysis of complex mixtures and thermally sensitive analogues. mdpi.comresearchgate.net |
Time-Resolved Spectroscopic Techniques for Reaction Dynamics (e.g., Femtosecond Fluorescence, Transient Absorption)
To understand the intricate details of chemical reactions, such as excited-state behavior and the formation of short-lived intermediates, time-resolved spectroscopic techniques are employed. These methods provide a "molecular movie" of the reaction dynamics on incredibly short timescales.
Femtosecond Transient Absorption (fs-TA): This powerful technique allows for the observation of fleeting transient species generated upon photoexcitation. researchgate.netrsc.org In a typical fs-TA experiment, a pump pulse excites the sample, and a subsequent probe pulse, delayed by a few femtoseconds to nanoseconds, monitors the changes in absorption. nih.gov For benzothiophene (B83047) derivatives, fs-TA can be used to study processes like intersystem crossing and the dynamics of excited singlet and triplet states. mdpi.comresearchgate.net The spectral signatures and lifetimes of these transient species provide crucial information about the reaction pathways. researchgate.net
Femtosecond Fluorescence: This technique measures the decay of fluorescence emission on a femtosecond timescale. mdpi.com It provides information about the lifetime of the excited singlet state and any processes that compete with fluorescence, such as internal conversion and intersystem crossing. The fluorescence lifetime of related heterocyclic compounds has been shown to be sensitive to the molecular environment. nih.gov
The application of these techniques to this compound and its analogues can elucidate their photophysical properties, which is vital for applications in areas like organic electronics and photochemistry. acs.org
Crystal Structure Prediction and Polymorphism Studies
The arrangement of molecules in the solid state, known as crystal packing, significantly influences the physical properties of a material. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science. univ-mrs.fr
Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry. ucl.ac.uk Crystal Structure Prediction (CSP) methods aim to identify the most stable crystal packing arrangements by calculating the lattice energies of a vast number of hypothetical crystal structures. chemrxiv.org These computational approaches often employ sophisticated force fields and quantum mechanical calculations to rank the predicted structures by energy. nih.govrsc.org For molecules like this compound, CSP can provide a theoretical landscape of possible polymorphs, guiding experimental efforts to discover new solid forms. acs.orgfigshare.com
The experimental realization of predicted polymorphs often involves a systematic screening of crystallization conditions. acs.org Techniques such as crystallization from various solvents, at different temperatures, and from the melt are employed to access different kinetic and thermodynamic pathways of crystallization. univ-mrs.frresearchgate.net For instance, a study on 3-methyl- and 2,3-dimethyl-benzothiophene 1,1-dioxide derivatives demonstrated that crystallization from the melt successfully yielded new polymorphs that were not obtained from solution crystallization. acs.orgsoton.ac.uk The choice of solvent can also play a crucial role in selectively favoring the crystallization of a particular polymorphic form. researchgate.net
A recent concept in understanding crystallization kinetics is "structural rugosity," which relates the roughness of a molecule's surface in a given crystal packing to its ease of crystallization. soton.ac.uknih.gov The theory posits that polymorphs with smoother molecular surfaces tend to have lower interfacial tension and therefore nucleate and grow more readily than those with rougher surfaces. nih.gov By calculating the structural rugosity for the computationally predicted polymorphs of this compound and its analogues, researchers can prioritize which predicted forms are more likely to be experimentally accessible. acs.orgfigshare.com This approach, combining CSP with rugosity calculations, has shown promise in guiding the discovery of new polymorphs. acs.orgsoton.ac.uk
Computational Chemistry and Theoretical Studies on Benzothiophene 1,1 Dioxides
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the mechanisms of reactions involving benzothiophene (B83047) 1,1-dioxides, offering a molecular-level understanding of how these compounds are formed and how they react.
For instance, DFT calculations have been instrumental in explaining the regioselectivity and reaction pathways in the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. nih.govrsc.org These studies propose a mechanism involving the formation of a sulfonyl radical, which then reacts with the alkyne. DFT calculations showed that the selective ipso-addition of a radical intermediate is energetically favored over an ortho-attack, leading to a strained quaternary spirocyclization intermediate that ultimately rearranges to the final product. nih.govrsc.org
Furthermore, DFT has been used to investigate the pyrolysis mechanism of the parent compound, benzothiophene. juniperpublishers.com These theoretical studies found that the most likely pyrolysis reaction is initiated by the migration of a hydrogen atom from the alpha to the beta position of the thiophene (B33073) ring. juniperpublishers.com
A key application of DFT is the location of transition states (TS) and the calculation of their associated energy barriers, which are critical for determining reaction rates and pathways. In the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, DFT calculations have quantified the free energy barriers for several key steps. nih.govrsc.org
The initial radical addition to the alkyne proceeds via a transition state (TS1) with a calculated free energy barrier of 6.7 kcal/mol, which is significantly lower—by about 8 kcal/mol—than the alternative regioselective pathway, explaining the experimentally observed selectivity. nih.govrsc.org Following this, the intramolecular cyclization to form a spiro-intermediate has a barrier of 6.4 kcal/mol (TS2). nih.gov The subsequent, crucial ring expansion step involving a 1,2-sulfur migration was found to be very rapid, with a very low activation barrier of only 1.3 kcal/mol. nih.gov In contrast, the transition state for a competing 1,2-carbon migration was calculated to have a much higher energy barrier of 18.1 kcal/mol, making the sulfur migration pathway dominant. nih.govrsc.org
Table 1: Calculated Free Energy Barriers (kcal/mol) in the Electrochemical Synthesis of Benzo[b]thiophene-1,1-dioxides
| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Radical Addition | TS1 | 6.7 | nih.govrsc.org |
| Intramolecular Cyclization | TS2 | 6.4 | nih.gov |
| 1,2-Sulfur Migration | - | 1.3 | nih.gov |
| 1,2-Carbon Migration | TS4 | 18.1 | nih.govrsc.org |
DFT is also a powerful tool for predicting the electronic and photophysical properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO gap is related to the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net
For the specific compound 3-Methylbenzothiophene 1,1-dioxide , experimental photoelectron spectroscopy has determined the vertical ionization energy to be 9.20 eV, which corresponds to the energy required to remove an electron from the HOMO. researchgate.net Theoretical calculations on related benzothiophene derivatives show HOMO-LUMO gaps typically in the range of 3 to 4 eV. nih.gov For instance, studies on benzothiophene, the unoxidized precursor, show that its HOMO-LUMO gap is smaller than that of thiophene, and this gap changes with substitution. scispace.com
The photophysical properties, such as fluorescence, are also linked to the electronic structure. Some synthesized benzo[b]thiophene-1,1-dioxides have been observed to exhibit blue fluorescence in solution. rsc.org Furthermore, conjugates of benzo[b]thiophene 1,1-dioxide with fluorescent dyes like coumarin (B35378) have been developed, indicating that the core structure can be incorporated into larger systems with tailored photophysical properties. epfl.ch
Table 2: Experimental and Theoretical Electronic Properties of Benzothiophene Derivatives
| Compound/Class | Property | Value (eV) | Method | Reference |
|---|---|---|---|---|
| This compound | Ionization Energy | 9.20 | Photoelectron Spectroscopy (Experimental) | researchgate.net |
| Benzothiophene | HOMO-LUMO Gap | ~4.7 | DFT (Theoretical) | scispace.com |
| Benzothiophene Derivatives | HOMO-LUMO Gap Range | 2.88 - 4.01 | DFT (Theoretical) | nih.gov |
Quantum Chemical Calculations for Energetic Profiles
Quantum chemical calculations allow for the mapping of the entire energetic profile of a reaction, from reactants to products, including all intermediates and transition states. This provides a comprehensive thermodynamic and kinetic picture of the reaction.
The DFT study on the electrochemical synthesis of benzothiophene-1,1-dioxides provides a clear example of such an energetic profile. nih.govrsc.org The calculations trace the free energy changes as a sulfonyl radical reacts with an alkyne to form an alkenyl radical, which is then oxidized to a cation. nih.govrsc.org The subsequent cyclization and low-barrier sulfur migration lead to a stable intermediate, which, after further steps, yields the final benzothiophene-1,1-dioxide product. nih.govrsc.org The computed profile confirms that each step is thermodynamically and kinetically feasible under the experimental conditions. nih.gov
Similarly, the investigation into the pyrolysis of benzothiophene involved calculating the energies of various potential decomposition pathways to identify the most favorable route, which was found to be initiated by hydrogen migration. juniperpublishers.com
Modeling of Intermolecular Interactions and Crystal Packing
Understanding how molecules interact with each other in the solid state is crucial for materials science. Computational modeling, especially in conjunction with X-ray crystallography data, can reveal the nature and strength of intermolecular interactions that dictate crystal packing.
In the crystal structure of a fluorinated phenylsulfonamide derivative of benzothiophene, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (36.9%), H···C/C···H (26.1%), and O···H/H···O (15.1%) contacts. nih.gov In another study on a degradation product of a related benzothiadiazine 1,1-dioxide, H···H and O···H contacts were also dominant, accounting for 40.6% and 33.9% of the surface, respectively. eurjchem.com These interactions, which include conventional and unconventional hydrogen bonds as well as van der Waals forces, are key to the stabilization of the crystal lattice. nih.govrsc.org The crystal structure of at least one substituted benzo[b]thiophene-1,1-dioxide has been deposited in the Cambridge Crystallographic Data Centre (CCDC), making its packing data available for such computational analysis. rsc.org
Nonadiabatic Processes and Intersystem Crossing Pathways
The interaction of molecules with light can lead to excited electronic states, and their subsequent relaxation is not always confined to a single potential energy surface. Nonadiabatic processes involve transitions between different electronic states, including intersystem crossing (ISC) between states of different spin multiplicity (e.g., from a singlet to a triplet state).
Computational studies are essential for mapping these complex events. While specific studies on the nonadiabatic dynamics of this compound are not prominent, research on related sulfur-containing heterocycles and sulfones provides a clear picture of the likely pathways. The photochemistry of dibenzothiophene (B1670422) S-oxide, a related compound, is known to proceed via photocleavage of the S-O bond, releasing atomic oxygen, a process that involves excited states. researchgate.net
Theoretical methods have been developed to simulate these dynamics, often combining time-dependent density functional theory (TDDFT) with trajectory surface hopping algorithms that can account for both internal conversion (between states of the same spin) and intersystem crossing (via spin-orbit coupling). nih.govnih.gov Studies on molecules like 2(5H)-thiophenone show that upon photoexcitation, ultrafast C–S bond rupture can occur, leading to regions where singlet and triplet excited states become nearly degenerate, facilitating rapid and repeated intersystem crossing. rsc.org For sulfoximines, which are structurally related to sulfones, photolysis can induce S-N bond cleavage, leading to the formation of both singlet and triplet nitrene intermediates. nih.gov These examples strongly suggest that the photochemistry of benzothiophene 1,1-dioxides would likely involve nonadiabatic relaxation pathways characterized by bond cleavage and efficient intersystem crossing to triplet states.
Applications in Organic Synthesis and Reaction Design
Role as Key Intermediates in Complex Molecule Synthesis (e.g., Pharmaceuticals, Agrochemicals)
The 3-methylbenzothiophene 1,1-dioxide moiety is a significant intermediate in the synthesis of complex molecular architectures, primarily driven by its presence in various medicinally important compounds. nih.gov The benzothiophene (B83047) 1,1-dioxide scaffold is a recurring structural motif in molecules designed for therapeutic purposes, particularly in the development of novel anticancer agents. nih.govnih.govresearchgate.net
Researchers have successfully synthesized a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives that show potential as anticancer agents by targeting the RhoA/ROCK pathway. nih.govnih.gov This pathway is crucial in cellular processes that, when dysregulated, can promote tumor growth and metastasis. nih.gov By modifying the core scaffold, for instance, through the introduction of a carboxamide group at the C-3 position, scientists have developed compounds that inhibit cancer cell proliferation, migration, and invasion. nih.govnih.gov
In another notable application, the benzo[b]thiophene 1,1-dioxide scaffold has been employed to create potent STAT3 inhibitors. researchgate.net The STAT3 protein is a key signaling molecule, and its persistent activation is linked to various cancers. Derivatives built upon the benzothiophene 1,1-dioxide core have demonstrated the ability to block STAT3 phosphorylation, induce cancer cell apoptosis (programmed cell death), and halt the cell cycle. researchgate.net
The utility of this scaffold is also evident in synthetic methodologies designed to build diverse chemical libraries. For example, an electrochemical approach reacting sulfonhydrazides with internal alkynes produces benzothiophene 1,1-dioxide structures, underscoring their accessibility and importance in medicinal chemistry and materials science. nih.gov
Table 1: Examples of Bioactive Compounds Derived from the Benzothiophene 1,1-Dioxide Scaffold
| Compound Class | Target/Application | Key Structural Feature | Reference |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Anticancer (RhoA/ROCK pathway inhibitors) | Carboxamide at C-3 position | nih.govnih.gov |
| Benzo[b]thiophene 1,1-dioxide derivatives | Anticancer (STAT3 inhibitors) | Varied substitutions to optimize activity | researchgate.net |
| Protease Inhibitors | Enzyme inhibition | Core hydrophobic scaffold for protease S2 pocket | researchgate.net |
Design of Novel Reagents and Catalysts Based on Benzothiophene 1,1-Dioxide Scaffolds
The inherent reactivity and structural rigidity of the benzothiophene 1,1-dioxide core make it an excellent foundation for designing novel reagents and functional molecules. researchgate.net Its ability to be chemically modified allows for the fine-tuning of electronic and physical properties, leading to new applications in areas like enzyme inhibition and materials science. mdpi.com
A significant area of development is the creation of new protease inhibitors based on this scaffold. researchgate.net For instance, the benzo[b]thiophene 1,1-dioxide framework can serve as a hydrophobic core designed to interact with specific pockets within an enzyme's active site, such as the S2 pocket of proteases. By attaching other functional groups to this core, researchers can design highly specific inhibitors for targeted enzymes. researchgate.net
Furthermore, the electronic properties of the scaffold can be modulated through oxidation. Studies on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives show that sequential oxidation of the sulfur atoms to sulfoxides and sulfones significantly alters their optical and electronic characteristics. mdpi.com This strategy of "property tuning" through oxidation opens pathways to new functional materials with potential uses in optoelectronics. The introduction of bromine atoms onto the scaffold provides convenient handles for further functionalization via cross-coupling reactions, allowing for the synthesis of a broad range of derivatives with tailored properties. mdpi.com
While the direct application of this compound as a catalyst is not widely documented, its role as a foundational scaffold for building larger, functional molecules that act as reagents or inhibitors is well-established. researchgate.netresearchgate.net
Strategies for Regioselectivity and Stereocontrol in Reactions Involving the Compound
Achieving control over regioselectivity (where on a molecule a reaction occurs) and stereocontrol (the spatial arrangement of the resulting atoms) is paramount in modern organic synthesis. The this compound scaffold and its precursors are involved in reactions where such control is crucial and has been successfully demonstrated.
A notable example of regioselectivity is seen in the electrochemical synthesis of benzothiophene 1,1-dioxides. nih.gov In a reaction between a sulfonyl radical and an internal alkyne, the radical addition proceeds with high regioselectivity. Computational studies have shown that the formation of the observed product is significantly more energetically favorable than the alternative regioisomer. The calculated free energy barrier for the desired reaction pathway is about 8 kcal/mol lower than the alternative, which aligns perfectly with the experimentally observed selective formation of one product. nih.gov This demonstrates a clear strategy for controlling the regiochemical outcome of the reaction through the inherent electronic preferences of the intermediates.
Stereocontrol is also a critical consideration, particularly when synthesizing biologically active molecules where only one stereoisomer may have the desired effect. In the design of protease inhibitors based on related scaffolds, the specific stereochemistry of the core structure was found to be essential for inhibitory activity. researchgate.net Research showed that a specific stereoisomer of an octahydroisochromene scaffold, used as a core, was necessary to correctly orient the other parts of the inhibitor into their appropriate binding pockets within the protease. This highlights that while the benzothiophene dioxide core provides the basic structure, achieving precise three-dimensional control is vital for functional applications like enzyme inhibition. researchgate.net
Exploration of Biological Activities and Biotechnological Relevance of Benzothiophene 1,1 Dioxides
Antimicrobial and Anti-tubercular Activity Mechanisms
The benzothiophene (B83047) 1,1-dioxide scaffold has emerged as a promising framework in the search for new antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Systematic investigation into the 3-substituted benzothiophene-1,1-dioxide class of compounds has revealed them to be effective inhibitors of Mycobacterium tuberculosis growth under aerobic conditions. nih.govnih.govpeerj.com Structure-activity relationship (SAR) studies, focusing on substitutions at the C-3 position, have been crucial in understanding the structural requirements for potency.
A systematic exploration of aryl/heteroaryl thioether substituents at the C-3 position demonstrated that the nature of the substituent significantly influences anti-tubercular activity. nih.govpeerj.com For instance, compounds featuring a tetrazole substituent were found to be the most potent, exhibiting a minimum inhibitory concentration (MIC) of 2.6 µM. nih.govnih.govpeerj.com Derivatives with oxadiazole and oxazole (B20620) groups also displayed good anti-tubercular activity, with MICs in the range of 3–8 µM. nih.govnih.govpeerj.com Conversely, other heterocyclic substituents such as imidazoles, thiadiazoles, and thiazoles showed minimal activity. nih.govnih.govpeerj.com Additionally, compounds with six-membered aromatic substituents at the C-3 position were found to be inactive. nih.govpeerj.com
These studies highlight a clear relationship between the substituent at the C-3 position and the resulting biological activity, providing a roadmap for the design of more potent derivatives. However, a significant challenge identified in this series is cytotoxicity, which was observed across all synthesized compounds, with TC50 values ranging from 0.1 to 5 µM. nih.govnih.gov
Table 1: Structure-Activity Relationship of 3-Substituted Benzothiophene-1,1-Dioxides against M. tuberculosis
| Substituent at C-3 Position | Anti-tubercular Activity (MIC) | Reference |
|---|---|---|
| Tetrazole | High Potency (2.6 µM) | nih.gov, nih.gov, peerj.com |
| Oxadiazoles | Good Potency (3-8 µM) | nih.gov, nih.gov, peerj.com |
| Oxazole | Potent | peerj.com |
| Imidazoles | Little Activity | nih.gov, nih.gov, peerj.com |
| Thiadiazoles | Little Activity | nih.gov, nih.gov, peerj.com |
| Thiazoles | Little Activity | nih.gov, nih.gov, peerj.com |
The primary biological activity identified for the 3-substituted benzothiophene-1,1-dioxide series is the potent inhibition of virulent Mycobacterium tuberculosis growth. nih.govnih.gov While the precise molecular target within the bacterium has not been definitively identified, the observed activity confirms that these compounds can interfere with essential pathways required for mycobacterial proliferation.
Interestingly, research indicates that cytotoxicity in eukaryotic cells does not directly correlate with the anti-tubercular activity. nih.govnih.gov This suggests that the mechanism of action against M. tuberculosis may differ from the one causing toxicity in mammalian cells, hinting at the possibility of distinct biological targets. nih.govnih.gov Although cytotoxicity has hindered the further development of this particular series, the potent anti-mycobacterial effect underscores its value. nih.govnih.gov Future research aimed at elucidating the specific mode of action could lead to the discovery of novel and druggable targets within M. tuberculosis. nih.govnih.govpeerj.com
Enzyme Inhibition Studies: Covalent Inhibitors and Binding Modes (e.g., PHGDH Inhibition)
The benzo[b]thiophene 1,1-dioxide scaffold has been identified as a key structural motif for the development of enzyme inhibitors, including covalent inhibitors targeting cancer-related enzymes. Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis pathway, which is often hyperactive in various tumors, making it an attractive target for cancer therapy. nih.govmdpi.com
Through library screening, the benzo[b]thiophene 1,1-dioxide derivative Stattic was identified as a potent PHGDH inhibitor. nih.gov Further structural optimization led to the discovery of compound B12, which demonstrated significantly increased enzymatic inhibitory activity (IC₅₀ = 0.29 ± 0.02 μM). nih.gov This compound effectively reduced the proliferation of cancer cell lines that overexpress PHGDH. nih.gov
Studies to determine the binding mode revealed that these inhibitors act covalently. nih.gov Mass spectrometry-based peptide profiling, combined with mutagenesis experiments and molecular docking studies, collectively indicated that compound B12 forms a covalent bond with the Cys421 residue of PHGDH. nih.gov This covalent interaction explains the potent and targeted inhibition of the enzyme.
Emerging Applications in Materials Science and Functional Systems
Integration into Photochromic Systems (e.g., Diarylethenes)
Diarylethenes are a class of photochromic molecules that undergo reversible isomerization between two stable forms upon irradiation with light of specific wavelengths. This "switching" behavior makes them attractive for applications such as optical data storage and molecular switches. The incorporation of the 3-methylbenzothiophene 1,1-dioxide moiety into diarylethene structures has been explored to fine-tune their photochromic properties.
The core of the photochromic behavior of diarylethenes lies in the reversible photocyclization (ring-closing) and cycloreversion (ring-opening) reactions. Upon irradiation with ultraviolet (UV) light, the open-ring isomer of a diarylethene containing this compound can undergo a 6π-electrocyclization reaction to form the closed-ring isomer, which typically absorbs light at a longer wavelength (in the visible spectrum), leading to a color change. The reverse reaction, cycloreversion, is induced by irradiation with visible light, regenerating the colorless open-ring isomer.
The efficiency of these processes is described by their quantum yields. The photocyclization quantum yield represents the probability that an absorbed photon will induce the ring-closing reaction. Similarly, the cycloreversion quantum yield indicates the efficiency of the ring-opening process. The dynamics of these reactions are extremely fast, often occurring on the picosecond timescale. The thermal stability of both isomers is a crucial feature of diarylethenes, allowing the "written" (colored) and "erased" (colorless) states to be maintained for long periods in the absence of light.
Table 1: Photochromic Properties of a Diarylethene Bearing a 2-Methylbenzo[b]thiophene (B72938) Unit
| Property | Value |
| Isomer Transition | Open (colorless) to Closed (yellow) |
| UV Irradiation Wavelength | 366 nm |
| Visible Light Irradiation Wavelength | > 460 nm |
| Absorption Maximum (Closed Form) | 450 nm |
The photochromic properties of diarylethenes incorporating the benzothiophene (B83047) 1,1-dioxide core can be systematically tuned by introducing various substituent groups. Research on benzothiophene-1,1-dioxide-based diarylethenes has shown that the electronic nature of the substituents has a significant impact on the absorption spectra, quantum yields, and thermal stability of the isomers.
Electron-donating groups, such as phenyl and triphenylamine, when attached to the thiophene (B33073) rings of the diarylethene, tend to cause a bathochromic (red) shift in the absorption bands of both isomers. rsc.org This is attributed to the extension of the π-conjugation in the molecule. However, these electron-donating groups can also lead to a decrease in the cyclization quantum yield. rsc.org
Conversely, the introduction of electron-withdrawing groups, like a formyl group, can increase the cyclization quantum yield. rsc.org This enhancement is beneficial for applications requiring efficient writing processes. However, strong electron-withdrawing groups may also reduce the thermal stability of the closed-ring isomer. rsc.org The strategic placement of different substituents allows for the fine-tuning of the diarylethene's properties to meet the requirements of specific applications. For example, a diarylethene bearing phenyl groups has been shown to exhibit excellent fatigue resistance and thermal stability, making it a promising candidate for molecular devices. rsc.org
Table 2: Effect of Substituents on the Photochromic Properties of Benzothiophene-1,1-dioxide Based Diarylethenes
| Substituent Type | Effect on Absorption | Effect on Cyclization Quantum Yield | Effect on Thermal Stability |
| Electron-Donating (e.g., Phenyl) | Bathochromic (red) shift | Decrease | Generally good |
| Electron-Withdrawing (e.g., Formyl) | Increase | Can be reduced |
Photocatalytic Properties and Environmental Remediation
While direct research on the photocatalytic applications of this compound for environmental remediation is limited in the available literature, the potential for such applications can be inferred from the general principles of photocatalysis and the known reactivity of related organic molecules. The core concept involves the generation of reactive oxygen species (ROS) upon photoexcitation, which can then degrade organic pollutants.
Photocatalysis often relies on the ability of a semiconductor material to generate electron-hole pairs when irradiated with light of sufficient energy. In the context of an organic molecule like this compound, photoexcitation could lead to the formation of an excited state capable of interacting with molecular oxygen. This interaction can occur through two main pathways:
Type I mechanism: The excited photosensitizer can undergo electron transfer with a substrate to produce radical ions, which can then react with ground-state triplet oxygen to form superoxide radicals (O₂⁻•).
Type II mechanism: The excited photosensitizer in its triplet state can directly transfer energy to ground-state triplet oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).
These initially formed ROS can then participate in a cascade of reactions to produce other highly oxidizing species, such as hydroxyl radicals (•OH).
The generated ROS are powerful oxidizing agents capable of degrading a wide range of persistent organic pollutants found in wastewater, such as dyes, pesticides, and pharmaceuticals. nih.gov The non-selective nature of ROS, particularly hydroxyl radicals, allows for the breakdown of complex organic molecules into simpler, less harmful compounds, and ultimately, to carbon dioxide and water.
The potential for this compound to act as a photosensitizer for the degradation of organic contaminants is an area that warrants further investigation. Its strong absorption in the UV region and the presence of the electron-withdrawing sulfone group could influence its excited-state properties and its ability to generate ROS. Future research could focus on immobilizing this compound on solid supports to create heterogeneous photocatalysts for water treatment applications.
Advanced Conjugated Systems and Oligomers Incorporating Benzothiophene 1,1-Dioxide Moieties
The incorporation of the benzothiophene 1,1-dioxide unit into π-conjugated oligomers and polymers is a promising strategy for developing new organic electronic materials. The electron-accepting nature of the sulfone group can significantly modify the electronic properties of the resulting materials, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Oligomers containing thiophene-S,S-dioxide moieties generally exhibit smaller energy gaps, higher electron affinities, and greater stability compared to their non-oxidized thiophene counterparts. mdpi.com The oxidation of the sulfur atom transforms the typically electron-donating thiophene ring into an electron-accepting sulfonyl group. This allows for the design of donor-acceptor (D-A) type conjugated systems, which are crucial for efficient charge separation and transport in organic electronic devices.
For instance, a novel π-conjugated oligomer with a D-A-D-A-D architecture incorporating a dibenzothiophene-S,S-dioxide unit has been synthesized. mdpi.com This oligomer demonstrated good thermal stability and solubility, and its electronic properties, including its HOMO and LUMO energy levels, were characterized. The material was successfully used to fabricate a p-type organic field-effect transistor. mdpi.com
While specific examples of oligomers or polymers containing the this compound unit are not detailed in the provided search results, the principles demonstrated with related structures highlight the potential of this building block. The introduction of the methyl group could further influence the solubility and morphology of the resulting polymers, which are critical factors for device performance. The synthesis of such materials would likely involve cross-coupling reactions, such as Stille or Suzuki couplings, to link the this compound monomer with other aromatic units.
Table 3: Properties of a Donor-Acceptor Oligomer Containing a Dibenzothiophene-S,S-dioxide Unit
| Property | Value |
| Architecture | D-A-D-A-D |
| Optical Band Gap | 2.25 eV |
| HOMO Level | -5.51 eV |
| LUMO Level | -3.22 eV |
| Application | p-type semiconductor in OFET |
Q & A
Q. What are the common synthetic routes for preparing 3-methylbenzothiophene 1,1-dioxide, and how do reaction conditions influence yields?
Methodological Answer: Synthesis of sulfone derivatives like this compound typically involves oxidation of the parent thiophene or thiophene derivatives. Key methods include:
- Oxidation with Hydrogen Peroxide (H₂O₂): For thiophene analogs, catalytic oxidation using tungsten acid (WO₃·H₂O) under alkaline conditions (pH ~11.5) and controlled temperatures (0–10°C) achieves selective sulfone formation .
- Chlorination Followed by Elimination: Chlorination of thiophene 1,1-dioxides using UV light and Cl₂ in CCl₄, followed by base-mediated elimination (e.g., triethylamine in toluene), can introduce substituents like methyl groups .
- Cycloaddition Strategies: Diels-Alder reactions with dienophiles (e.g., maleic anhydride) may construct the benzothiophene backbone, though regioselectivity must be controlled .
Q. Table 1: Representative Synthetic Conditions
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer: Structural elucidation relies on:
- X-ray Crystallography: Resolves stereochemistry and confirms sulfone geometry (e.g., half-chair conformations in benzothiazine derivatives) .
- NMR Spectroscopy: Distinct signals for methyl groups (δ ~2.3 ppm, singlet) and sulfone SO₂ (δ ~130–140 ppm in ¹³C NMR) .
- Infrared (IR) Spectroscopy: Strong S=O stretching vibrations at ~1150–1300 cm⁻¹ .
Key Insight: For 3-methyl derivatives, NOESY correlations can confirm substituent orientation relative to the sulfone group .
Advanced Research Questions
Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer: Regioselectivity is influenced by:
- Electronic Effects: The electron-withdrawing sulfone group deactivates the aromatic ring, directing electrophiles (e.g., Br₂) to meta/para positions relative to the sulfone. Methyl groups act as weak ortho/para directors .
- Solvent and Temperature: Polar aprotic solvents (e.g., DCM) favor electrophilic addition at the α-methylene group, while aqueous conditions promote ring substitution .
- Catalysis: Lewis acids (e.g., SnCl₄) enhance reactivity in halogenation, as seen in tetrabrominated benzothiazine derivatives .
Example: Bromination of dihydrothiophene 1,1-dioxides in aprotic media yields 3,4-dibromo derivatives, whereas aqueous conditions produce 2,3-dibromo isomers .
Q. How do computational studies explain the reactivity of this compound in cycloaddition reactions?
Methodological Answer: Density Functional Theory (DFT) calculations reveal:
- Frontier Molecular Orbitals (FMOs): The sulfone group lowers the LUMO energy, enhancing dienophile reactivity in Diels-Alder reactions. Methyl substituents increase steric hindrance but stabilize transition states via hyperconjugation .
- Resonance Effects: Conjugation between the sulfone and aromatic π-system redistributes electron density, favoring nucleophilic attack at the β-position .
Case Study: DFT analysis of thiophene 1,1-dioxides shows that electron-withdrawing groups reduce activation barriers for [4+2] cycloadditions by 10–15 kcal/mol .
Q. What contradictions exist in reported biological activities of sulfone analogs, and how can they be resolved?
Methodological Answer: While benzothiazine 1,1-dioxides exhibit anti-inflammatory and antimicrobial properties , discrepancies arise due to:
- Structural Variations: Minor substituent changes (e.g., chloro vs. methyl groups) drastically alter bioactivity. For example, 3-chloro derivatives show higher COX-2 inhibition than methyl analogs .
- Assay Conditions: Varying IC₅₀ values for the same compound may stem from differences in cell lines or enzyme sources. Standardized protocols (e.g., recombinant enzyme assays) mitigate this .
Recommendation: Structure-activity relationship (SAR) studies using isosteric replacements (e.g., CF₃ vs. CH₃) can clarify substituent effects .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: While specific data for this compound are limited, analogous sulfones require:
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- Personal Protective Equipment (PPE): Nitrile gloves and lab coats prevent dermal exposure .
- Storage: Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Note: Refer to SDS sheets for structurally related compounds (e.g., benzothiazine sulfones) for hazard guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
